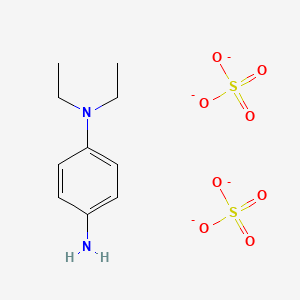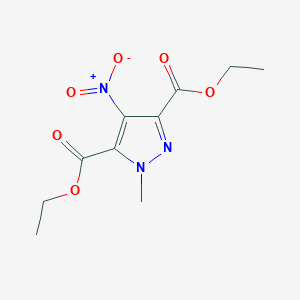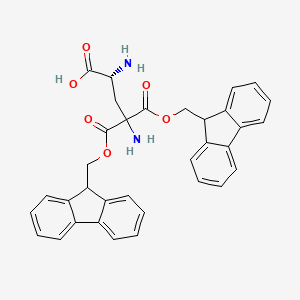![molecular formula C18H20ClNO2 B11819751 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a phenylethoxy group, and a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzhydrol with ethylene chlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine H1 receptors, blocking the action of endogenous histamine and providing relief from allergic symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine: A histamine H1 receptor antagonist with similar structural features.
Cloperastine: An antitussive and antihistamine with a related chemical structure.
Uniqueness
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H20ClNO2 |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-18(14-7-5-4-6-8-14,22-13-17(21)20(2)3)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3 |
Clave InChI |
SVFZQISZBPWJKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid](/img/structure/B11819672.png)





![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)






